Mannosyl-1-phosphorylundecaprenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

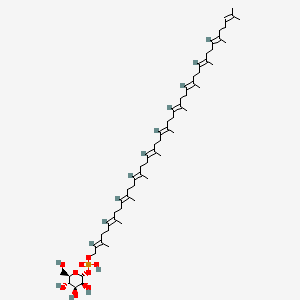

Mannosyl-1-phosphorylundecaprenol is a glycolipid involved in the biosynthesis of glycoproteins and polysaccharides. It plays a crucial role in the transfer of mannose residues during the formation of glycan chains, which are essential for various biological processes. This compound is particularly significant in the context of bacterial cell wall biosynthesis and protein glycosylation in eukaryotic cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mannosyl-1-phosphorylundecaprenol is synthesized enzymatically. The process involves the transfer of mannose from guanosine diphosphate-mannose (GDP-mannose) to undecaprenyl phosphate. This reaction is catalyzed by mannosyltransferases, which are membrane-bound enzymes .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of microorganisms such as Micrococcus luteus. The enzyme responsible for its synthesis, mannosylphosphorylundecaprenol synthase, is partially purified from the membrane fractions of these microorganisms .

Análisis De Reacciones Químicas

Types of Reactions: Mannosyl-1-phosphorylundecaprenol primarily undergoes glycosylation reactions. It acts as a donor of mannose residues in the biosynthesis of glycoproteins and polysaccharides .

Common Reagents and Conditions: The glycosylation reactions involving this compound typically require GDP-mannose as the mannose donor and specific mannosyltransferases as catalysts. The reactions are carried out in the presence of magnesium ions and at a pH of around 8.0 .

Major Products: The major products of these reactions are glycoproteins and polysaccharides with mannose residues incorporated into their structures .

Aplicaciones Científicas De Investigación

Mannosyl-1-phosphorylundecaprenol has several applications in scientific research:

Mecanismo De Acción

Mannosyl-1-phosphorylundecaprenol functions as a mannose donor in glycosylation reactions. The mannose residue is transferred from GDP-mannose to the acceptor molecule, which can be a protein or a polysaccharide. This transfer is catalyzed by mannosyltransferases, which are specific to the type of glycosylation being carried out .

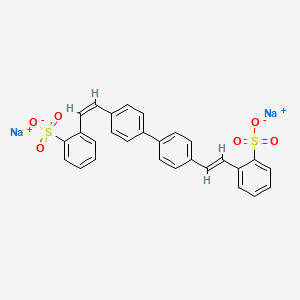

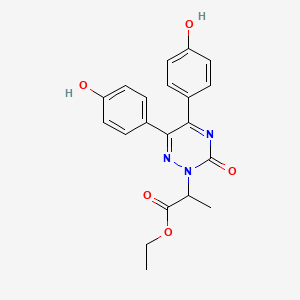

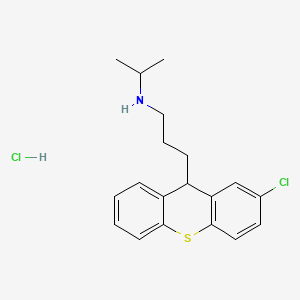

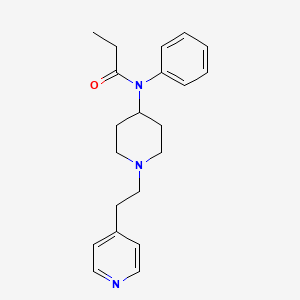

Comparación Con Compuestos Similares

Dolichyl-phosphate-mannose: Another glycolipid involved in glycosylation, but with a longer polyisoprenoid chain.

Polyprenyl-phospho-mannose: Similar in function but differs in the length and saturation of the polyisoprenoid chain.

Uniqueness: Mannosyl-1-phosphorylundecaprenol is unique due to its specific role in bacterial cell wall biosynthesis and its shorter polyisoprenoid chain compared to other similar compounds .

Propiedades

Número CAS |

19427-26-0 |

|---|---|

Fórmula molecular |

C61H101O9P |

Peso molecular |

1009.4 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |

InChI |

InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61-/m1/s1 |

Clave InChI |

IGWCSVFNNDSUBK-IIQFAAMESA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)

![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)

![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)